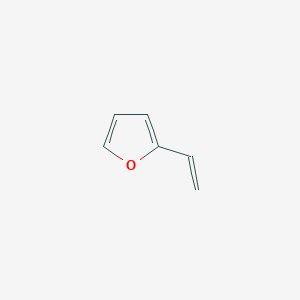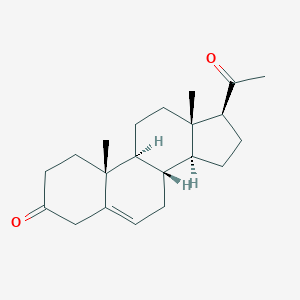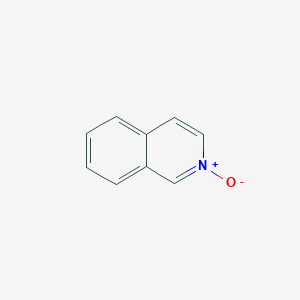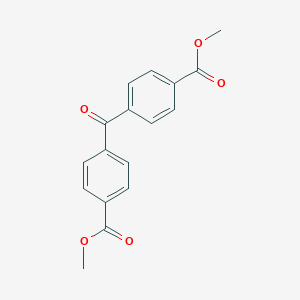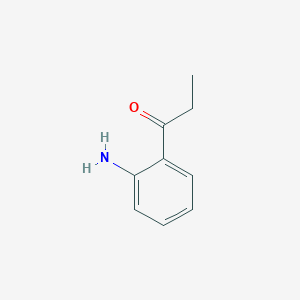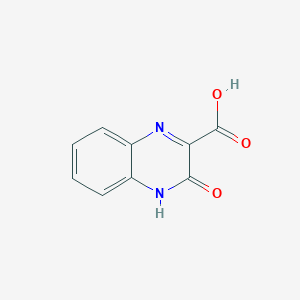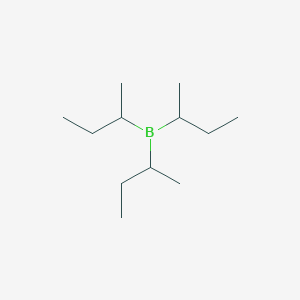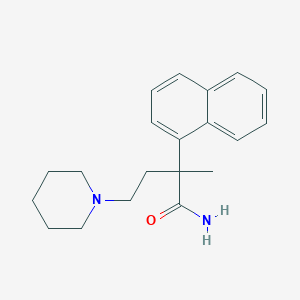
Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino-, also known as 2-Methyl-2-(1-naphthyl)-4-piperidinol butyramide, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of piperidine and has been found to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino- involves the inhibition of acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, this compound has been found to have an affinity for the sigma-1 receptor, which has been linked to a variety of physiological processes, including pain perception, inflammation, and neuroprotection.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino- are varied and have been studied extensively. In addition to its inhibitory effect on acetylcholinesterase, this compound has been found to have anti-inflammatory and analgesic effects. It has also been shown to have a neuroprotective effect, which may be due to its affinity for the sigma-1 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino- is its ability to inhibit acetylcholinesterase, which can lead to improvements in cognitive function. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, making it useful for studying these physiological processes. However, there are also limitations to using this compound in lab experiments. For example, its affinity for the sigma-1 receptor may make it difficult to isolate the specific effects of the compound on other physiological processes.
Orientations Futures
There are many potential future directions for research on Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino-. One area of interest is its potential use as a treatment for Alzheimer's disease. Since this compound has been found to inhibit acetylcholinesterase, it may be able to improve cognitive function in individuals with this disease. Additionally, further research could explore the compound's potential as an anti-inflammatory and analgesic agent. Finally, the compound's affinity for the sigma-1 receptor could be further studied to better understand its role in various physiological processes.
Méthodes De Synthèse
The synthesis of Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino- involves the reaction of 2-methyl-2-(1-naphthyl)-4-piperidinol with butyric anhydride. This reaction results in the formation of Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino-, which can be purified through recrystallization. The purity of the compound can be verified through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino- has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience. This compound has been found to have an inhibitory effect on the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been linked to improvements in cognitive function.
Propriétés
Numéro CAS |
1505-98-2 |
|---|---|
Nom du produit |
Butyramide, 2-methyl-2-(1-naphthyl)-4-piperidino- |
Formule moléculaire |
C20H26N2O |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
2-methyl-2-naphthalen-1-yl-4-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C20H26N2O/c1-20(19(21)23,12-15-22-13-5-2-6-14-22)18-11-7-9-16-8-3-4-10-17(16)18/h3-4,7-11H,2,5-6,12-15H2,1H3,(H2,21,23) |
Clé InChI |
FLHRAPZVGFZSQD-UHFFFAOYSA-N |
SMILES |
CC(CCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
SMILES canonique |
CC(CCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
Synonymes |
α-Methyl-α-(2-piperidinoethyl)-1-naphthaleneacetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





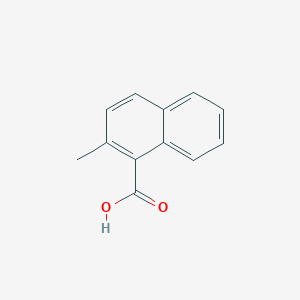

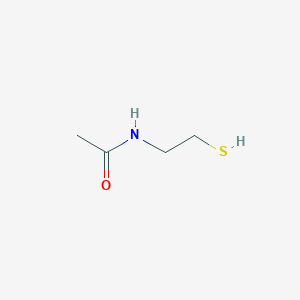
![2-[(E)-2-(furan-2-yl)ethenyl]furan](/img/structure/B73928.png)

